Enpp-1-IN-19 is derived from research aimed at developing pharmacological agents targeting ENPP1. This compound is part of a broader class of ENPP1 inhibitors, which have been explored for their potential therapeutic applications in treating conditions associated with aberrant ENPP1 activity, such as cancer and mineralization disorders .
The synthesis of Enpp-1-IN-19 involves organic chemistry techniques typically used for small molecule drug development. While specific synthetic routes for Enpp-1-IN-19 are not detailed in the available literature, the general approach to synthesizing ENPP1 inhibitors may include:
The synthesis process must be optimized to achieve high yield and selectivity for the target compound while minimizing byproducts.
The molecular formula of Enpp-1-IN-19 is , with a molecular weight of approximately 343.40 g/mol . The structural characteristics of this compound include:
The precise three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling, providing insights into its binding affinity and mechanism of action.
Enpp-1-IN-19 functions by inhibiting the catalytic activity of ENPP1, which hydrolyzes ATP into AMP and inorganic pyrophosphate. The inhibition mechanism likely involves:
Detailed kinetic studies would be necessary to quantify the inhibition effect, including determining IC50 values and assessing the impact on substrate turnover rates.
The mechanism by which Enpp-1-IN-19 exerts its inhibitory effects on ENPP1 involves several steps:
Research indicates that ENPP1's activity is crucial for maintaining homeostasis in various tissues, particularly in bone and soft tissue metabolism .
Enpp-1-IN-19 exhibits several notable physical and chemical properties:
These properties influence its formulation as a drug candidate and its behavior in biological systems.
Enpp-1-IN-19 has potential applications in several scientific domains:
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1